2-(Methylthio)adenosine 5'-diphosphate trisodium salt hydrate
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Overview
Description
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate is a chemical compound with the empirical formula C11H14N5Na3O10P2S · xH2O and a molecular weight of 539.24 (anhydrous basis) . It is a potent purinergic agonist that displays selectivity for P2Y1, P2Y12, and P2Y13 receptors . This compound is known for its ability to induce platelet aggregation and inhibit cyclic AMP accumulation in platelets exposed to prostaglandin E1 .
Preparation Methods
The preparation of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves synthetic routes that typically include the methylation of adenosine derivatives followed by phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using specific reagents and catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving purinergic signaling.
Biology: Plays a crucial role in studies related to cell signaling, platelet aggregation, and cyclic AMP accumulation.
Medicine: Investigated for its potential therapeutic applications in conditions involving platelet aggregation and purinergic signaling pathways.
Industry: Utilized in the production of specific biochemical reagents and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate involves its interaction with P2Y1, P2Y12, and P2Y13 receptors. As a potent purinergic agonist, it induces platelet aggregation and inhibits cyclic AMP accumulation in platelets exposed to prostaglandin E1 . The molecular targets and pathways involved include the activation of purinergic receptors, leading to downstream signaling events that result in platelet shape change and aggregation .
Comparison with Similar Compounds
2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate can be compared with other similar compounds such as:
Adenosine 5’-diphosphate (ADP): A naturally occurring purinergic agonist with similar effects on platelet aggregation.
2-Azidoadenosine 5’-diphosphate: Another ADP analogue with distinct chemical properties and biological activities.
2-Chloroadenosine 5’-diphosphate: An ADP analogue with unique substitution patterns and biological effects
The uniqueness of 2-(Methylthio)adenosine 5’-diphosphate trisodium salt hydrate lies in its enhanced potency as an aggregating agent and its significant inhibitory effect on cyclic AMP accumulation compared to other ADP analogues .
Properties
Molecular Formula |
C11H14N5Na3O10P2S |
---|---|
Molecular Weight |
539.24 g/mol |
IUPAC Name |
trisodium;[[(2R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N5O10P2S.3Na/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6?,7-,10-;;;/m1.../s1 |
InChI Key |
DYNGCIHMNWOBSU-NREAUEGZSA-K |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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